6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
Description
6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a tetracyclic core
Properties
Molecular Formula |
C28H20N4O4 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
6,13-bis(2-pyridin-4-ylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C28H20N4O4/c33-25-19-1-2-20-24-22(28(36)32(26(20)34)16-10-18-7-13-30-14-8-18)4-3-21(23(19)24)27(35)31(25)15-9-17-5-11-29-12-6-17/h1-8,11-14H,9-10,15-16H2 |
InChI Key |
HIUAUVNCRQOARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCC5=CC=NC=C5)C(=O)N(C2=O)CCC6=CC=NC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. One common approach includes the use of pyridine derivatives and specific catalysts under controlled conditions. For example, a mixture of (E)-4-(2-(pyridin-4-yl)vinyl)phenol and 4,6-dichloropyrimidine can be reacted in the presence of copper powder and cesium carbonate at elevated temperatures to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone involves its interaction with molecular targets through its pyridine rings and tetracyclic core. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to chelate metal ions and form stable complexes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds share similar pyridine-based structures and are used as selective lipophilic chelating ligands.
Imidazole-containing compounds: These compounds possess a five-membered heterocyclic ring and exhibit a broad range of chemical and biological properties.
Uniqueness
6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is unique due to its tetracyclic core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
The compound 6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex tetracyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources including recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features multiple nitrogen atoms and a unique tetracyclic arrangement which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : Many tetracyclic compounds act as inhibitors of specific enzymes. For instance, they may inhibit phospholipases or other critical enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of pathogens due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Properties : Tetracyclic compounds have been studied for their potential to induce apoptosis in cancer cells through various pathways including the activation of caspases and the modulation of signaling cascades.
In Vitro Studies
A study examining the biological activity of similar compounds found that they exhibited inhibitory effects on lysosomal phospholipase A2 (PLA2G15), suggesting a mechanism for drug-induced phospholipidosis and potential toxicity in certain contexts .
Case Studies
- Anticancer Activity : In a specific case study involving related compounds, it was demonstrated that certain tetracyclic structures could induce apoptosis in human cancer cell lines via mitochondrial pathways.
- Antimicrobial Efficacy : Another study reported that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
